molecular formula C6H8S B160659 3-Ethylthiophene CAS No. 1795-01-3

3-Ethylthiophene

Cat. No.: B160659
CAS No.: 1795-01-3
M. Wt: 112.19 g/mol
InChI Key: SLDBAXYJAIRQMX-UHFFFAOYSA-N
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Description

3-Ethylthiophene is an organic compound with the molecular formula C6H8S. It is a derivative of thiophene, where an ethyl group is substituted at the third position of the thiophene ring. This compound is known for its distinctive odor and is commonly used as an intermediate in organic synthesis. It appears as a colorless to yellow liquid and is soluble in organic solvents such as ethanol and ether .

Mechanism of Action

3-Ethylthiophene: (also known as 3-ethylthionphene) belongs to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. In the case of this compound, the sulfur atom is positioned at the 1 position in the ring . While specific targets for this compound haven’t been extensively studied, it’s essential to recognize that thiophenes, in general, exhibit a wide range of therapeutic properties.

Result of Action:

The molecular and cellular effects of this compound remain speculative. Its potential therapeutic applications include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-cancer properties . These effects likely involve modulation of specific cellular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethylthiophene typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethylthiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 3-Ethylthiophene: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the third position affects its electron distribution and steric hindrance, making it distinct from other thiophene derivatives .

Properties

IUPAC Name

3-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDBAXYJAIRQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90451-70-0
Record name Thiophene, 3-ethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90451-70-0
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DSSTOX Substance ID

DTXSID20170815
Record name 3-Ethylthiophene
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Molecular Weight

112.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 3-Ethylthiophene
Source Human Metabolome Database (HMDB)
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Boiling Point

136.00 to 138.00 °C. @ 760.00 mm Hg
Record name 3-Ethylthiophene
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CAS No.

1795-01-3
Record name 3-Ethylthiophene
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Record name 3-Ethylthiophene
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Record name 3-Ethylthiophene
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Record name 3-ethylthiophene
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Record name 3-ETHYLTHIOPHENE
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Record name 3-Ethylthiophene
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Melting Point

-89.1 °C
Record name 3-Ethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 3-Ethylthiophene in molecular electronics?

A1: this compound serves as a key building block for synthesizing oligo(this compound-ethynylene)s, which are rigid rod-like molecules with potential applications as "molecular wires" in molecular electronic devices. [, ] These oligomers exhibit interesting optical and electronic properties, making them promising candidates for future nanoelectronics. [, ]

Q2: How does the length of oligo(this compound-ethynylene)s affect their optical properties?

A2: Research shows that the optical absorbance of oligo(this compound-ethynylene)s reaches near saturation at the octamer stage, meaning further increases in chain length have diminishing effects on light absorption. [, ] This finding is crucial for designing materials with specific light-harvesting capabilities.

Q3: What is the advantage of using an iterative divergent/convergent approach in synthesizing oligo(this compound-ethynylene)s?

A3: The iterative divergent/convergent approach allows for the efficient synthesis of oligo(this compound-ethynylene)s, doubling the molecular length at each iteration. [, ] This method requires only three main reaction types: iodination, protodesilylation, and palladium/copper-catalyzed cross-coupling, simplifying the overall synthetic process. [, ]

Q4: How does the hydrodynamic volume of oligo(this compound-ethynylene)s compare to that of polystyrene?

A4: Size exclusion chromatography reveals significant differences in the hydrodynamic volume between the rigid rod structure of oligo(this compound-ethynylene)s and the random coil conformation of polystyrene, particularly noticeable at the octamer stage and beyond. [, ] This difference in hydrodynamic volume can significantly impact the material properties and processing of these polymers.

Q5: Can this compound be used to create functionalized surfaces for molecular electronics?

A5: Researchers have developed methods for incorporating thiol-protected end groups into oligo(this compound-ethynylene)s. [, ] These "molecular alligator clips" allow for the controlled attachment of the oligomers to gold surfaces, enabling the creation of well-defined molecular junctions for electronic applications. [, ]

Q6: How does the structure of Poly(this compound) affect its chain dimensions?

A6: Computational studies using rotational isomeric state models have shown that the presence and orientation of the ethyl group in Poly(this compound), as well as the regioirregularity of the polymer chain, significantly influence its flexibility and overall conformation. [] This understanding is crucial for predicting the material properties and behavior of Poly(this compound) in various applications.

Q7: What is the significance of the calculated chain conformations of Poly(this compound) under theta conditions?

A7: Calculations indicate that the chain conformations of Poly(this compound) under theta conditions are more rigid than those observed in good solvents. [] This suggests that the chain dimensions of this conjugated polymer are highly sensitive to intermolecular interactions, a crucial factor to consider in processing and application development.

Q8: How does this compound compare to other thiophenes in terms of its electropolymerization?

A8: Electrochemical polymerization of this compound produces tough films with a conductivity of 270 S cm-1. [] This conductivity falls between that of polythiophene (190 S cm-1) and poly(3-methylthiophene) (510 S cm-1), demonstrating the influence of the alkyl substituent on the electronic properties of the resulting polymer films. []

Q9: Can this compound be used to incorporate functional groups into conducting polymers?

A9: Researchers have successfully copolymerized a this compound derivative bearing an NLO-active chromophore with 3-hexylthiophene. [] This demonstrates the potential of using this compound as a building block for creating multifunctional polymers with tailored optoelectronic properties.

Q10: How do different polymerization conditions affect the properties of copolymers containing this compound?

A10: Studies on the oxidative copolymerization of a dye-functionalized this compound with 3-hexylthiophene using FeCl3 as an oxidant showed that varying the solvent and reaction conditions significantly impacts the copolymer's characteristics, including solubility and molecular weight. [] This highlights the importance of optimizing polymerization parameters to achieve desired material properties.

Q11: What role does this compound play in organic solar cells?

A11: this compound features in organic solar cells as part of the [, ]-Phenyl C61-butyric acid this compound ester (PCBE) molecule, which acts as an electron acceptor. [, , ] This fullerene derivative, when paired with a donor polymer like Poly(3-octylthiophene-2,5-diyl) (P3OT), forms the active layer of the solar cell, responsible for light absorption and charge separation. [, , ]

Q12: How do the HOMO and LUMO levels of PCBE compare to those of P3OT?

A12: Cyclic voltammetry measurements show that PCBE exhibits a HOMO level of 5.87 eV and a LUMO level of 3.91 eV, while P3OT has a HOMO level of 5.59 eV and a LUMO level of 3.76 eV. [] This difference in energy levels allows for efficient charge transfer between the donor and acceptor materials in organic solar cells. []

Q13: What factors influence the performance of organic solar cells fabricated using inkjet printing techniques?

A13: Studies on inkjet-printed organic solar cells based on P3OT and PCBE blends demonstrate that the device performance is significantly affected by factors like the donor-acceptor ratio, the number of printed layers (influencing active layer thickness), and annealing temperature. [, ] Optimizing these parameters is crucial for achieving efficient light harvesting and charge transport in printed organic solar cells.

Q14: How does the choice of solvent affect the properties of thin films made from this compound-containing polymers?

A14: Research shows that the solvent used for spin-coating thin films of Poly(3-hexylthiophene-2,5-diyl) (P3HT):[6,6]-Phenyl C61-butyric Acid this compound Ester blends significantly influences the film morphology and optical properties. [] For instance, films spin-coated from 1,2-dichlorobenzene exhibit smoother surfaces compared to those from chloroform or toluene, directly impacting device performance. []

Q15: Can this compound be detected in food products?

A15: this compound has been identified as a key volatile compound in heated Welsh onions treated with glutathione. [] This finding highlights the potential for using this compound as a marker for specific food processing techniques or storage conditions.

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